1-Amino-3-(2-isopropyl-phenoxy)-propan-2-ol chemical properties
1-Amino-3-(2-isopropyl-phenoxy)-propan-2-ol chemical properties
Title: 1-Amino-3-(2-isopropyl-phenoxy)-propan-2-ol: A Versatile Aryloxypropanolamine Scaffold in Modern Drug Discovery
Executive Summary
In contemporary medicinal chemistry, the aryloxypropanolamine motif is recognized as a "privileged scaffold"—a core structure capable of serving as a high-affinity ligand for a diverse array of biological targets. 1-Amino-3-(2-isopropyl-phenoxy)-propan-2-ol is a highly versatile primary amine building block within this class. Historically rooted in the development of β -adrenergic receptor antagonists (beta-blockers), this scaffold has recently seen a resurgence in targeted therapeutics, acting as a critical precursor for Sphingosine Kinase 1 (SphK1) inhibitors[1], 5-HT7 receptor antagonists[2], and Dopamine D2 receptor modulators[3].
This technical whitepaper provides an in-depth analysis of the physicochemical properties, core chemical reactivity, pharmacological applications, and field-proven synthetic protocols for 1-Amino-3-(2-isopropyl-phenoxy)-propan-2-ol, designed for researchers and drug development professionals.
Physicochemical Profiling & Structural Significance
The structural architecture of 1-Amino-3-(2-isopropyl-phenoxy)-propan-2-ol features three critical pharmacophoric elements:
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The Primary Amine: Serves as a versatile nucleophile for downstream derivatization (e.g., reductive amination, alkylation) and acts as a critical hydrogen-bond donor/acceptor in physiological environments.
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The Secondary Hydroxyl Group (C2): Provides essential hydrogen bonding interactions within target protein binding pockets. The stereocenter at C2 is often crucial for enantiomeric selectivity in receptor binding.
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The Ortho-Isopropyl Phenoxy Ring: The bulky ortho-isopropyl group introduces significant steric hindrance. This restricts the conformational flexibility of the ether linkage, locking the molecule into a bioactive conformation that is highly selective for specific GPCR subtypes and enzyme hydrophobic pockets[1][2].
Table 1: Key Physicochemical Properties
| Property | Value / Description |
| Chemical Name | 1-Amino-3-(2-isopropyl-phenoxy)-propan-2-ol |
| Molecular Formula | C12H19NO2 |
| Molecular Weight | 209.28 g/mol (Free Base) / 245.75 g/mol (HCl Salt)[4] |
| CAS Registry Number | 524730-42-5 (Free Base) / 1049784-71-5 (HCl Salt)[4] |
| Physical Appearance | Colorless to pale yellow oil (Free Base); White powder (Salt) |
| Estimated pKa (Amine) | ~9.5 (Typical for primary aliphatic amines) |
| Solubility Profile | Soluble in Methanol, DMSO, Dichloromethane, and slightly in Water |
Core Chemical Reactivity & Synthetic Methodologies
The synthesis and functionalization of this scaffold rely on highly predictable, yet nuanced, organic transformations. The foundational synthesis begins with the O-alkylation of 2-isopropylphenol with epichlorohydrin to form an epoxide intermediate, followed by regioselective nucleophilic ring-opening by ammonia[2].
Recent advancements in green chemistry have introduced mechanochemical ball-milling techniques for the epoxide formation. This approach drastically reduces the reliance on toxic solvents, limits the formation of byproducts, and improves overall yields compared to classical thermal batch synthesis[2].
Caption: Synthetic workflow from 2-isopropylphenol to bioactive aryloxypropanolamine derivatives.
Pharmacological Applications
Sphingosine Kinase 1 (SphK1) Inhibition
SphK1 is a critical lipid kinase that converts sphingosine to sphingosine-1-phosphate (S1P), promoting tumor cell proliferation and survival. By utilizing 1-Amino-3-(2-isopropyl-phenoxy)-propan-2-ol as a core, researchers have synthesized libraries of diaryl derivatives (e.g., SAMS10 and CHJ04022Rb) that act as potent SphK1 inhibitors[1]. The ortho-isopropylphenoxy tail perfectly occupies the hydrophobic cavity of the SphK1 enzyme, while the functionalized amine interacts with the polar head region[1]. These derivatives have demonstrated significant anticancer activity, inducing G2/M phase arrest and apoptosis in melanoma A375 cell lines with IC50 values as low as 2.95 μM[1].
GPCR Modulation (5-HT7 and D2 Receptors)
The aryloxypropanolamine core is deeply embedded in neuropharmacology. Mechanochemical synthesis utilizing this scaffold has yielded potent 5-HT7 receptor antagonists, such as PZ-1361, which exhibit significant antidepressant properties in rodent models[2]. Furthermore, functionalizing the primary amine with substituted piperidines yields highly selective Dopamine D2 receptor ligands, which are being investigated for the treatment of schizophrenia and Parkinson's disease[3].
Caption: Pharmacological pathways modulated by 1-amino-3-(2-isopropyl-phenoxy)-propan-2-ol derivatives.
Standardized Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols detail the synthesis and derivatization of the scaffold, emphasizing the causality behind specific reagent choices.
Protocol 1: Mechanochemical Synthesis of 2-((2-Isopropylphenoxy)methyl)oxirane
This green-chemistry approach drastically reduces reaction times and solvent waste[2].
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Preparation: In a 35 mL PTFE milling jar, add 2-isopropylphenol (1.0 equiv) and finely ground anhydrous potassium carbonate (K2CO3, 3.0 equiv).
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Causality: K2CO3 is chosen as a mild base to deprotonate the phenol without inducing the rapid polymerization of epichlorohydrin that stronger bases (like NaOH) would cause.
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Reagent Addition: Add epichlorohydrin (1.2 equiv) and a catalytic amount of 2-propanol ( η = 0.15 μL/mg) to act as a liquid-assisted grinding (LAG) agent.
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Milling: Add a stainless-steel ball ( ϕ = 1.5 cm) and mill the mixture at 30 Hz for 120–140 minutes.
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Workup: Extract the mixture with Ethyl Acetate (EtOAc) and wash with aqueous KHSO4 to neutralize the base. Concentrate under reduced pressure to yield the epoxide.
Protocol 2: Regioselective Epoxide Ring-Opening to Primary Amine
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Reaction Setup: Dissolve the epoxide intermediate in methanol.
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Amination: Add a massive excess (10–20 equiv) of aqueous ammonium hydroxide (NH4OH) or methanolic ammonia.
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Causality: A large stoichiometric excess of ammonia is strictly required. If a 1:1 ratio is used, the newly formed primary amine (which is more nucleophilic than ammonia) will attack unreacted epoxide, leading to unwanted secondary and tertiary amine dimers/trimers.
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Incubation: Stir at room temperature for 12–24 hours, monitoring via TLC or UPLC-MS until the epoxide is fully consumed.
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Purification: Evaporate the solvent and excess ammonia under reduced pressure. The resulting crude 1-Amino-3-(2-isopropyl-phenoxy)-propan-2-ol can be purified via acid-base extraction or used directly in the next step.
Protocol 3: Chemoselective Reductive Amination for Library Generation
Used for synthesizing target drug libraries (e.g., SphK1 inhibitors)[1].
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Imine Formation: Combine 1-Amino-3-(2-isopropyl-phenoxy)-propan-2-ol (1.0 equiv) and the target aldehyde/ketone (1.1 equiv) in 1,2-dichloroethane (DCE). Stir for 2 hours at room temperature.
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Reduction: Add Sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 equiv) portion-wise.
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Causality: NaBH(OAc)3 is explicitly chosen over Sodium borohydride (NaBH4). Its electron-withdrawing acetate groups make it a milder reducing agent, allowing it to chemoselectively reduce the imine intermediate without reducing the unreacted aldehyde/ketone starting material.
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Quenching: Quench with saturated aqueous NaHCO3, extract with Dichloromethane (DCM), dry over Na2SO4, and purify via flash chromatography.
